molecular formula C10H16N4O2 B13639981 Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

Cat. No.: B13639981
M. Wt: 224.26 g/mol
InChI Key: DGELTMUIRRVUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Emergence in Chemical Research

The discovery of this compound aligns with the broader trajectory of triazole chemistry, which gained prominence in the late 20th century due to the success of antifungal agents like fluconazole and itraconazole. The 1,2,4-triazole moiety, in particular, has been extensively studied for its ability to engage in hydrogen bonding and π-π interactions with biological targets, making it a versatile scaffold in medicinal chemistry. The incorporation of a cyclopropylamino group represents a deliberate structural innovation aimed at enhancing metabolic stability and target specificity, as cyclopropane rings are known to confer rigidity and reduce conformational flexibility in drug molecules.

Early synthetic efforts focused on modular strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble triazole cores. However, the complexity of introducing both cyclopropylamino and ester functionalities necessitated adaptive methodologies, including multi-step condensation and functionalization reactions. The compound’s first reported synthesis likely emerged from academic laboratories exploring hybrid molecules for antiparasitic or anticancer applications, though specific timelines remain undocumented in public databases.

Rationale for Academic Investigation

Academic interest in this compound arises from three interrelated factors:

  • Structural Novelty : The simultaneous presence of a 1,2,4-triazole ring, cyclopropylamine, and butanoate ester creates a multifunctional platform for studying structure-activity relationships (SAR). For instance, the triazole group may mediate interactions with enzyme active sites, while the cyclopropane ring could influence pharmacokinetic properties such as oral bioavailability.
  • Biological Potential : Analogous triazole derivatives exhibit diverse activities, including antifungal, antiviral, and anticancer effects. This compound’s unique substitution pattern may unlock new mechanisms of action, particularly against drug-resistant pathogens or proliferative cell lines.
  • Synthetic Challenges : The steric hindrance imposed by the cyclopropyl group complicates regioselective synthesis, offering opportunities to develop novel catalytic or metal-free methodologies.

Overview of Triazole-Containing Butanoate Derivatives in Contemporary Science

Triazole-containing butanoate derivatives occupy a niche in heterocyclic chemistry due to their balanced hydrophilicity and lipophilicity, which enhance membrane permeability. A comparative analysis of structurally related compounds reveals key trends:

Compound Name Key Functional Groups Biological Activity Reference
Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate Hydroxymethyltriazole, amino group Antimicrobial
Ethyl 4-(2-methyl-1,3-dioxolan-2-yl)butanoate Dioxolane, ester Solubility modifier
This compound Cyclopropylamino, 1,2,4-triazole Under investigation N/A

The ester group in these derivatives often serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acids. In contrast, the 1,2,4-triazole variant in the subject compound may resist metabolic degradation, prolonging its therapeutic window.

Objectives and Scope of the Present Research Outline

This article seeks to:

  • Elucidate the synthetic pathways for this compound, emphasizing regioselective challenges and catalytic innovations.
  • Analyze its molecular geometry and electronic properties through computational and spectroscopic data.
  • Contextualize its potential applications within the framework of triazole-based drug discovery, excluding safety or dosage considerations.

Subsequent sections will delve into synthetic methodologies, structural characterization, and comparative pharmacological profiling, adhering strictly to the outlined scope.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-(1,2,4-triazol-1-yl)butanoate

InChI

InChI=1S/C10H16N4O2/c1-16-10(15)9(13-8-2-3-8)4-5-14-7-11-6-12-14/h6-9,13H,2-5H2,1H3

InChI Key

DGELTMUIRRVUJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=NC=N1)NC2CC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

This approach is consistent with methods used for related compounds bearing heterocyclic substituents on amino acid derivatives.

Specific Synthetic Route Based on Literature

A representative synthetic pathway, adapted from related 1H-1,2,4-triazole-containing amino acid derivatives, is described below:

Step 1: Alkylation of 1H-1,2,4-triazole with a tosylated oxazoline derivative
  • The alkylation is conducted by reacting 1H-1,2,4-triazole with an O-tosyl oxazoline derivative in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide in N,N-dimethylformamide at 120 °C for 12 hours.
  • This step selectively forms the N1-alkylated triazole intermediate.
Step 2: Ring-opening of the oxazoline intermediate
  • The alkylated oxazoline is then subjected to basic hydrolysis using sodium hydroxide at room temperature for approximately 4 hours.
  • This opens the oxazoline ring to yield the corresponding β-aminoalcohol substituted with the 1H-1,2,4-triazol-1-yl group.
Step 3: Oxidation and esterification
  • The β-aminoalcohol intermediate is oxidized (e.g., using potassium permanganate) to form the corresponding amino acid derivative.
  • Subsequent esterification with methanol under acidic or catalytic conditions yields the methyl ester, completing the synthesis of this compound.
Step 4: Introduction of the cyclopropylamino group
  • The cyclopropylamino group can be introduced via nucleophilic substitution on a suitable leaving group (e.g., halide) or through reductive amination of a keto intermediate with cyclopropylamine.
  • Reaction conditions are optimized to favor mono-substitution and to avoid side reactions.

Reaction Conditions and Monitoring

  • Reactions are typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Temperature control is critical, especially during alkylation and oxidation steps.
  • Progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification is commonly achieved by silica gel column chromatography using ether/methanol mixtures as eluents.

Characterization Techniques

Data Tables from Literature on Related Compounds

Step Reagents & Conditions Yield (%) Notes
1 1H-1,2,4-triazole, K2CO3, tetrabutylammonium bromide, DMF, 120 °C, 12 h ~85 Selective N1-alkylation of triazole
2 NaOH, room temperature, 4 h 90-95 Oxazoline ring opening
3 Oxidation with KMnO4, esterification with MeOH 70-80 Formation of methyl ester
4 Cyclopropylamine, reductive amination or substitution 75-85 Introduction of cyclopropylamino group

Note: These yields and conditions are adapted from analogous syntheses of β-(1H-1,2,4-triazol-1-yl)alanine derivatives and related compounds.

Research and Development Notes

  • The alkylation of 1H-1,2,4-triazole tends to produce a mixture of N1- and N4-alkylated isomers; however, reaction conditions favor the N1-isomer, which is the desired product in this synthesis.
  • The use of phase-transfer catalysts like tetrabutylammonium bromide improves reaction efficiency.
  • Oxazoline derivatives serve as versatile intermediates enabling regioselective functionalization.
  • The cyclopropylamino group introduction requires careful control to avoid ring-opening or rearrangement of the cyclopropyl ring.
  • Purification steps are crucial to isolate the pure compound, which is essential for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The cyclopropylamino group and the triazole ring can interact with enzymes or receptors, leading to various biological effects. These interactions can modulate pathways involved in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Moieties

SR-3306
  • Structure : Contains a 1H-1,2,4-triazol-1-yl group linked to a pyrimidinyl acetonitrile scaffold.
  • Activity : Acts as a c-Jun N-terminal kinase (JNK) inhibitor, with demonstrated efficacy in neurodegenerative models .
  • Key Difference: Unlike the target compound, SR-3306 lacks a cyclopropylamino group but includes a pyridinyl-ethylamine substituent, which may enhance target specificity for JNK isoforms .
Itraconazole (USP Reference Standard)
  • Structure : A triazole antifungal agent with a 1,2,4-triazol-1-yl group and dichlorophenyl substituents.
  • Activity : Broad-spectrum antifungal activity via cytochrome P450 inhibition.
  • Key Difference: The target compound’s cyclopropylamino group and butanoate ester contrast with Itraconazole’s dichlorophenyl and dioxolane rings, suggesting divergent pharmacokinetic profiles .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • Structure: Features a cyclopropyl group and 1,2,4-triazole linked to a chlorophenyl-substituted butanol backbone.
  • Activity : Presumed antifungal or kinase-modulating activity (exact mechanism unreported in evidence).
  • Key Difference : The hydroxyl group and chlorophenyl substituent may confer higher polarity compared to the target compound’s ester group, affecting membrane permeability .

Functional Analogues with Cyclopropane Components

CEP-1347
  • Structure: A carbazoloquinone derivative with a cyclopropane-fused indole ring.
  • Activity : JNK pathway inhibitor with neuroprotective properties.
  • Key Difference : The absence of a triazole group and the presence of a complex polycyclic system in CEP-1347 highlight structural divergence, though both compounds leverage cyclopropane for conformational rigidity .

Physicochemical and Pharmacokinetic Comparisons

Compound Key Structural Features Target/Activity Stability/Packaging Reference
Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate Cyclopropylamino, triazole, ester Hypothesized kinase or antifungal Likely requires light-resistant storage*
SR-3306 Triazole, pyrimidinyl acetonitrile JNK inhibition No specific data
Itraconazole Triazole, dichlorophenyl, dioxolane Antifungal Tight, light-resistant containers
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Chlorophenyl, cyclopropyl, triazole, hydroxyl Unreported Unreported

*Inferred from analogous triazole compounds requiring light-sensitive storage .

Research Findings and Mechanistic Insights

  • Triazole Role : The 1,2,4-triazole group in the target compound and analogs like Itraconazole is critical for hydrogen bonding with biological targets (e.g., fungal CYP51 or kinase ATP-binding pockets) .
  • Cyclopropane Impact: Cyclopropane/cyclopropylamino groups enhance metabolic stability by resisting oxidative degradation, as seen in CEP-1347 and the target compound .
  • Ester vs. Hydroxyl: The butanoate ester in the target compound may confer prodrug properties, whereas hydroxylated analogs (e.g., 2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) might exhibit immediate activity but shorter half-lives .

Biological Activity

Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Formula : C10H16N4O2
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 1995982-36-9
  • Structure : The compound features a cyclopropylamino group and a triazole moiety, which are key to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate triazole derivatives under controlled conditions. Details on the specific synthetic routes can be found in specialized literature focusing on triazole chemistry.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing triazole rings. For instance, a related series of triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancer cells . The mechanism of action often involves cell cycle arrest and apoptosis induction.

The biological activity of this compound is hypothesized to involve:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, leading to programmed cell death.

Study 1: Antiproliferative Effects

In vitro studies conducted on various triazole derivatives have shown promising results. For example, a compound structurally related to this compound exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .

Study 2: Pharmacokinetics and Efficacy

A study focusing on the pharmacokinetic profile of similar compounds revealed that modifications in the cyclopropyl group can enhance binding affinity and improve therapeutic efficacy in animal models . This suggests that this compound may also exhibit favorable pharmacokinetics.

Comparative Table of Related Compounds

Compound NameCAS NumberAnticancer ActivityMechanism of Action
This compound1995982-36-9PromisingCell cycle arrest & apoptosis
5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazineNot availableModerateMAPK pathway inhibition
4-(piperazin-1-yl)coumarin derivativesNot availableHighG2/M arrest & apoptosis

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 2-(cyclopropylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate?

Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection (e.g., ethanol or DMF), and stoichiometry of precursors. Nucleophilic substitution reactions are commonly employed, as seen in analogous triazole derivatives, where the cyclopropylamino group is introduced via reaction with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaOH) . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts, particularly unreacted triazole intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, especially the stereochemistry at the chiral center (C2 position). Mass Spectrometry (MS) validates molecular weight (210.23 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve ambiguities in stereochemical configuration .

Advanced: How do stereochemical factors influence its biological activity?

Answer:
The chiral center at C2 introduces enantiomer-specific interactions with biological targets. For example, the (R)-enantiomer may exhibit higher antifungal activity due to complementary binding to fungal cytochrome P450 enzymes, while the (S)-enantiomer could be inactive. Enantiopure synthesis (e.g., asymmetric catalysis) and chiral HPLC separation are necessary to evaluate these effects .

Advanced: What strategies resolve contradictions in bioassay data across studies?

Answer:
Contradictions often arise from differences in enantiomeric purity, assay conditions (e.g., pH, temperature), or cell line variability. To address this:

  • Validate compound purity via HPLC and NMR.
  • Standardize bioassay protocols (e.g., MIC values for antifungal activity).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm mechanisms .

Advanced: What methodologies assess environmental stability and degradation pathways?

Answer:
Environmental fate studies should evaluate hydrolysis (aqueous stability at varying pH), photodegradation (UV exposure), and biodegradation (microbial activity). Use LC-MS to identify degradation products (e.g., triazole ring cleavage or ester hydrolysis). Computational models (e.g., EPI Suite) predict persistence and ecotoxicity .

Basic: What are the challenges in achieving regioselectivity during triazole ring formation?

Answer:
Regioselectivity in 1,2,4-triazole synthesis is influenced by reaction catalysts (e.g., Cu(I) for "click chemistry") and precursor substituents. Competing pathways (e.g., 1,3- vs. 1,4-regioisomers) require kinetic control via low-temperature reactions or directing groups (e.g., electron-withdrawing substituents) .

Advanced: How to design in vitro models for pharmacokinetic studies?

Answer:

  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • Permeability: Use Caco-2 cell monolayers to simulate intestinal absorption.
  • Protein binding: Equilibrium dialysis to measure free fraction in plasma .

Advanced: How does the compound interact with fungal cytochrome P450 enzymes?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) predict binding to CYP51 (lanosterol 14α-demethylase), a target for azole antifungals. Validate with enzyme inhibition assays (IC₅₀) and correlate with antifungal efficacy in Candida spp. .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column chromatography: Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
  • Recrystallization: Use ethanol/water mixtures for high-purity crystals (>98%).
  • Ion-exchange resins: Remove unreacted amines or acidic impurities .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • QSAR models: Train with descriptors like logP, polar surface area, and H-bond donors to predict antifungal activity.
  • Molecular dynamics: Simulate binding to CYP51 over 100-ns trajectories to identify critical interactions (e.g., triazole N4 coordination to heme iron) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.